Acetoxy Ticagrelor Acetonide
Description
Acetoxy Ticagrelor Acetonide (CAS: 1628340-74-8) is a chemically modified derivative of Ticagrelor, a P2Y12 receptor antagonist used as an antiplatelet agent. Its molecular formula is C28H34F2N6O5S, with a molecular weight of 604.67 g/mol . The compound features an acetoxy group (CH3COO-) and an acetonide moiety (a cyclic ketone derivative), which distinguish it from the parent molecule, Ticagrelor. It is primarily utilized in research settings for studying neuroinflammation, purinergic signaling, and drug impurity profiling .
Key characteristics include:
Properties
CAS No. |
1628340-74-8 |
|---|---|
Molecular Formula |
C28H34F2N6O5S |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethyl acetate |
InChI |
InChI=1S/C28H34F2N6O5S/c1-5-10-42-27-32-25(31-19-12-16(19)15-6-7-17(29)18(30)11-15)22-26(33-27)36(35-34-22)20-13-21(39-9-8-38-14(2)37)24-23(20)40-28(3,4)41-24/h6-7,11,16,19-21,23-24H,5,8-10,12-13H2,1-4H3,(H,31,32,33)/t16-,19+,20+,21-,23-,24+/m0/s1 |
InChI Key |
NLSOWKSOHDESKM-MCHVBHGGSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCOC(=O)C)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCOC(=O)C)NC5CC5C6=CC(=C(C=C6)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxy Ticagrelor Acetonide involves multiple steps, starting from the base structure of Ticagrelor. The process typically includes the introduction of the acetoxy group and the formation of the acetonide protecting group. The critical steps in the synthesis are optimized to ensure high yield and purity. For instance, the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of the triazole compound through diazotization, is a key step .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure safety and efficiency. The use of response surface methodology and one-pot reactions are common strategies to enhance yield and reduce production costs .
Chemical Reactions Analysis
Hydrolysis of the Acetoxy Group
The ester group in Acetoxy Ticagrelor Acetonide undergoes hydrolysis to form the corresponding carboxylic acid intermediate, a prerequisite for subsequent reduction.
Reaction Conditions:
This step converts the ethyl acetate moiety into a carboxylic acid, enabling further functionalization. The reaction is typically monitored via HPLC to ensure completion and purity (>99%) .
Reduction of the Carboxylic Acid to Alcohol
The hydrolyzed acid intermediate is reduced to a primary alcohol, a key step in forming Ticagrelor’s active hydroxyl group.
Reducing Agents and Efficiency:
| Agent | Conditions | Selectivity | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ (LAH) | Anhydrous THF, 0–25°C | High | 85–90% | |
| NaBH₄-BF₃·OEt₂ | Dichloromethane, reflux | Moderate | 75–80% | |
| SmI₂ | THF, H₂O co-solvent | High | 88% |
LAH is preferred for its high efficiency, though NaBH₄-BF₃·OEt₂ offers safer handling. The reduction is stereospecific, preserving the cyclopentane ring’s configuration .
Acetonide Deprotection
The acetonide protecting group is cleaved under acidic conditions to expose vicinal diols, critical for Ticagrelor’s bioactivity.
Deprotection Parameters:
| Acid Reagent | Solvent | Time (h) | Purity Post-Deprotection | Source |
|---|---|---|---|---|
| HCl (aq.) | DCM/water biphasic | 2–3 | >99.85% | |
| Trifluoroacetic Acid | DCM | 1–2 | 99.5% |
Biphasic HCl in DCM minimizes side reactions (e.g., methyl chloride formation) and achieves >99% purity .
Coupling with Cyclopropylamine Derivative
The deprotected intermediate undergoes nucleophilic substitution with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine to form Ticagrelor.
Optimization Data:
| Solvent | Base | Catalyst | Temperature (°C) | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|---|
| Acetonitrile | K₂CO₃ | – | 25–30 | 98% | 93% | |
| Ethanol | Triethylamine | DBU | 75–78 | 62.5% | 68% |
Acetonitrile with anhydrous K₂CO₃ achieves near-quantitative yields under mild conditions, avoiding high-pressure reactors used in earlier methods .
Key Impurities and Mitigation
Critical impurities include O-acetyl Ticagrelor (formed during incomplete hydrolysis) and dimer byproducts .
Structural Confirmation
Post-reaction intermediates are characterized via:
Scientific Research Applications
Acetoxy Ticagrelor Acetonide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of protecting groups.
Biology: The compound’s modified structure allows for the investigation of its interactions with biological targets, such as enzymes and receptors.
Medicine: Research focuses on its potential as an antiplatelet agent with improved pharmacokinetic properties compared to Ticagrelor.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Acetoxy Ticagrelor Acetonide exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This mechanism is similar to that of Ticagrelor, but the presence of the acetoxy and acetonide groups may influence its binding affinity and duration of action. The molecular targets and pathways involved include the inhibition of platelet activation and aggregation, which are crucial in preventing thrombotic events .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Acetoxy Ticagrelor Acetonide
The following table summarizes critical structural and functional differences between this compound and related compounds:
Key Observations :
- The acetoxy group in this compound increases its molecular weight by ~42 g/mol compared to Ticagrelor Acetonide, likely enhancing lipophilicity and membrane permeability .
- Substitutions such as azido (Deshydroxy Azido Ticagrelor Acetonide) or methanesulfonate groups alter reactivity and solubility, enabling diverse applications in drug discovery .
(a) Ticagrelor Acetonide vs. This compound
- Structural Difference : this compound replaces a hydroxyl group in Ticagrelor Acetonide with an acetoxy group.
- Functional Impact :
(b) Cangrelor vs. Ticagrelor Derivatives
Its phosphoryl group reduces VPAC receptor activity compared to Ticagrelor derivatives, highlighting the importance of uncharged substituents for receptor modulation .
(c) SAR Insights from Antimalarial Compounds
- Acetoxy and acetonide groups in antimalarial agents (e.g., compound 11) correlate with strong antiplasmodial activity (IC50: 1.84 μM), whereas chlorine substitutions abolish activity . This suggests that electron-donating groups (e.g., acetoxy) are critical for target engagement.
Q & A
Q. How do pharmacogenomic factors influence the variability in this compound’s antiplatelet effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
